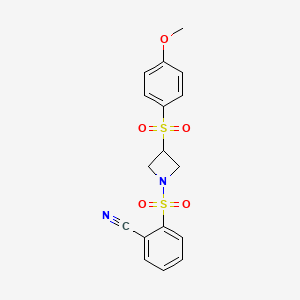

![molecular formula C15H11NO4S B2561379 2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 1511848-76-2](/img/structure/B2561379.png)

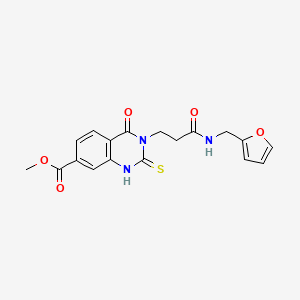

2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups. It includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and an isoindole ring, which is a polycyclic compound consisting of a benzene ring fused to a pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and isoindole rings would contribute to the compound’s aromaticity, and the methyl and carboxylic acid groups would likely influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could affect its solubility in different solvents .Scientific Research Applications

Polymer Synthesis : A study by Kricheldorf and Thomsen (1992) discusses the synthesis of thermotropic polyesters derived from carboxyphenylbenzoxazole-5-carboxylic acid, which is structurally related to the compound . These polyesters, characterized by differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS), form nematic melts, indicating potential applications in advanced material science (Kricheldorf & Thomsen, 1992).

Electrochemistry and Material Science : Barsch and Beck (1996) investigated the overoxidation of polythiophenes in acetonitrile electrolytes. Their findings about the oxidation processes and the formation of sulphone groups can inform the understanding of similar compounds like the one (Barsch & Beck, 1996).

Synthetic Chemistry : The work of Corral and Lissavetzky (1984) provides insights into the synthesis of alkyl ethers of thiotetronic and α-halogenothiotetronic acids from methyl 3-hydroxythiophene-2-carboxylate, a compound with a structural resemblance to the compound . This work has implications for the synthesis of novel organic compounds (Corral & Lissavetzky, 1984).

Organic Chemistry : Kucherenko, Zadorozhny, and Kovtunenko (2008) studied the condensation of cyanomethylbenzoic acids with esters of aminothiophene carboxylic acids, leading to isomeric benzoxazole acids. Their findings may guide future research into similar complex organic synthesis involving the compound (Kucherenko, Zadorozhny, & Kovtunenko, 2008).

Food Chemistry : Nemet, Varga-Defterdarović, and Turk (2006) discuss methylglyoxal, an alpha-oxoaldehyde found in food and living organisms. The study of such reactive molecules can be relevant for understanding the reactivity and potential applications of the compound (Nemet, Varga-Defterdarović, & Turk, 2006).

Mechanism of Action

The compound also contains an isoindole ring, which is a type of indole. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

properties

IUPAC Name |

2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c1-8-6-21-7-10(8)5-16-13(17)11-3-2-9(15(19)20)4-12(11)14(16)18/h2-4,6-7H,5H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZWVGMNPVQQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)

![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)

![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)

![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)